![molecular formula C11H13N3 B187770 [1-(3-Methylphenyl)pyrazol-4-yl]methanamine CAS No. 400876-68-8](/img/structure/B187770.png)

[1-(3-Methylphenyl)pyrazol-4-yl]methanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

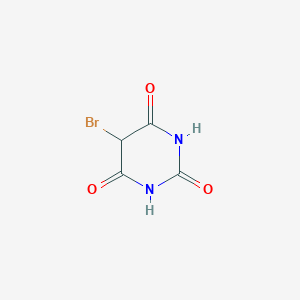

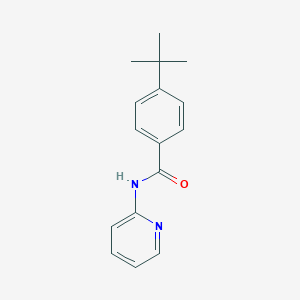

“[1-(3-Methylphenyl)pyrazol-4-yl]methanamine” is a chemical compound with the empirical formula C11H13N3 . It is a solid substance . The compound is a type of chemical entity and a subclass of a chemical compound .

Molecular Structure Analysis

The molecular structure of “[1-(3-Methylphenyl)pyrazol-4-yl]methanamine” consists of a pyrazole ring attached to a methylphenyl group . The exact structure analysis is not available in the searched resources.Chemical Reactions Analysis

While specific chemical reactions involving “[1-(3-Methylphenyl)pyrazol-4-yl]methanamine” are not available in the searched resources, pyrazole compounds are known to participate in a variety of chemical reactions .Physical And Chemical Properties Analysis

“[1-(3-Methylphenyl)pyrazol-4-yl]methanamine” is a solid substance . It has a molecular weight of 187.24 . More specific physical and chemical properties are not available in the searched resources.Scientific Research Applications

Synthesis and Characterization

"[1-(3-Methylphenyl)pyrazol-4-yl]methanamine" and its derivatives are synthesized and characterized using various techniques, laying the foundation for their scientific applications. For instance, 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine was synthesized via polyphosphoric acid condensation, with the compound being characterized by FT-IR, DSC, 13C/1H-NMR, and Mass spectrometric techniques (Shimoga, Shin & Kim, 2018). Additionally, the ambient-temperature synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanamine was reported, with the compound being fully characterized by IR, 1D and 2D NMR spectroscopy, mass spectrometry, and elemental analysis (Becerra, Cobo & Castillo, 2021).

Therapeutic Potential

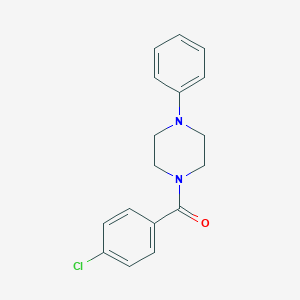

Some derivatives of pyrazol-4-yl methanamine have shown potential in therapeutic applications. For example, 3-aryl-1-phenyl-1H-pyrazole derivatives demonstrated good AChE and selective MAO-B inhibitory activities in nanomolar or low micromolar ranges, suggesting potential for the treatment of Alzheimer's disease (Kumar et al., 2013).

Antimicrobial and Anticancer Properties

Pyrazole derivatives have been studied for their antimicrobial and anticancer properties. For instance, a series of novel pyrazole derivatives exhibited significant in vitro antimicrobial and anticancer activity, with some compounds showing higher activity than the reference drug doxorubicin (Hafez, El-Gazzar & Al-Hussain, 2016). Pyrazole-based compounds encapsulated in chitosan liposomal emulsion also demonstrated limited toxicity and antimicrobial potentials against bacterial strains (Nada et al., 2018).

Corrosion Inhibition

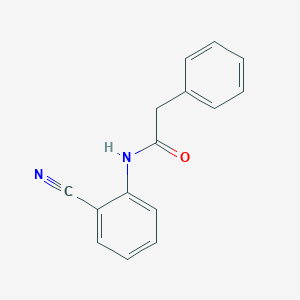

Pyrazole derivatives have been used as corrosion inhibitors for metals. For example, synthesized compounds like methyl 5-(4-Chlorobenzoyloxy)-1-phenyl-1H-pyrazole-3-carboxylate and 5-(4-methoxyphenyl)-3-(4-methylphenyl)4,5-dihydro-1H-pyrazol-1-yl-(pyridin-4-yl)methanone were found to be efficient inhibitors for mild steel in acidic solutions (Yadav, Sinha, Sarkar & Tiwari, 2015).

Future Directions

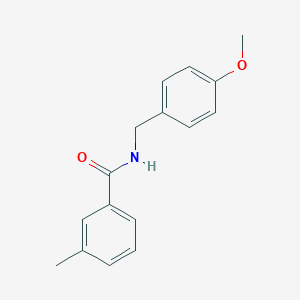

Pyrazole compounds, including “[1-(3-Methylphenyl)pyrazol-4-yl]methanamine”, have potential applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . They may be considered potential pharmacophores for the preparation of safe and effective antileishmanial and antimalarial agents .

properties

IUPAC Name |

[1-(3-methylphenyl)pyrazol-4-yl]methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3/c1-9-3-2-4-11(5-9)14-8-10(6-12)7-13-14/h2-5,7-8H,6,12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVDUYNRSBLFGDZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2C=C(C=N2)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30355954 |

Source

|

| Record name | [1-(3-methylphenyl)pyrazol-4-yl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30355954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[1-(3-Methylphenyl)pyrazol-4-yl]methanamine | |

CAS RN |

400876-68-8 |

Source

|

| Record name | [1-(3-methylphenyl)pyrazol-4-yl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30355954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-tert-butyl-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide](/img/structure/B187689.png)

![N-[(4-methoxyphenyl)methyl]thiophene-2-carboxamide](/img/structure/B187695.png)

![5-Methyl-1,2,4-triazino[5,6-b]indole-3-thiol](/img/structure/B187704.png)

![1-Methyl-3-[(2-oxoindol-3-yl)amino]thiourea](/img/structure/B187710.png)